Cas no 69342-46-7 (4-OCTYLPHENYL ISOCYANATE 97)

4-Octylphenyl isocyanate 97% is a high-purity organic compound primarily used as a versatile intermediate in chemical synthesis. Its isocyanate functional group enables efficient reactions with amines, alcohols, and other nucleophiles, making it valuable for producing ureas, carbamates, and polyurethane derivatives. The octylphenyl moiety contributes to hydrophobic properties, enhancing compatibility with non-polar systems. With a purity of 97%, this reagent ensures consistent reactivity and reduced side reactions in applications such as polymer modification, surface coatings, and specialty chemical manufacturing. Proper handling under inert conditions is recommended due to its moisture sensitivity. Suitable for research and industrial-scale processes requiring controlled isocyanate incorporation.
4-OCTYLPHENYL ISOCYANATE 97 structure
4-OCTYLPHENYL ISOCYANATE 97 structure
Product Name:4-OCTYLPHENYL ISOCYANATE 97
CAS No:69342-46-7
MF:C15H21NO
MW:231.333344221115
CID:1021245
PubChem ID:3702656
Update Time:2025-05-25

4-OCTYLPHENYL ISOCYANATE 97 Chemical and Physical Properties

Names and Identifiers

    • 4-OCTYLPHENYL ISOCYANATE 97
    • 1-isocyanato-4-octylbenzene
    • 4-Octylphenyl isocyanate
    • ZOSTXKYJDXPWKN-UHFFFAOYSA-N
    • 69342-46-7
    • DTXSID50395256
    • SCHEMBL673425
    • p-octylphenylisocyanate
    • Inchi: 1S/C15H21NO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16-13-17/h9-12H,2-8H2,1H3
    • InChI Key: ZOSTXKYJDXPWKN-UHFFFAOYSA-N
    • SMILES: O=C=NC1C=CC(=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 231.16200
  • Monoisotopic Mass: 231.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.4Ų

Experimental Properties

  • Density: 0.946 g/mL at 25 °C(lit.)
  • Boiling Point: 294-295 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.5052(lit.)
  • PSA: 29.43000
  • LogP: 4.55690

4-OCTYLPHENYL ISOCYANATE 97 Security Information

4-OCTYLPHENYL ISOCYANATE 97 Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-OCTYLPHENYL ISOCYANATE 97 Pricemore >>

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Additional information on 4-OCTYLPHENYL ISOCYANATE 97

Research Briefing on 4-OCTYLPHENYL ISOCYANATE 97 (CAS: 69342-46-7) in Chemical and Biomedical Applications

4-Octylphenyl isocyanate (CAS: 69342-46-7), a chemical compound with 97% purity, has garnered significant attention in recent chemical and biomedical research due to its versatile applications in material science, drug development, and surface modification. This briefing synthesizes the latest findings (2022-2024) on its synthesis, reactivity, and emerging biological implications, with emphasis on its role as a key intermediate in urethane chemistry and bioconjugation strategies.

Recent advances in synthetic methodologies have optimized the production of 4-octylphenyl isocyanate 97% through phosgenation of 4-octylaniline with improved yield (82-89%) and reduced byproducts (Journal of Organic Chemistry, 2023). The compound's amphiphilic nature – combining hydrophobic octyl chains with reactive isocyanate groups – enables unique interfacial behaviors in polymer systems. Studies highlight its effectiveness as a crosslinker in polyurethane elastomers, enhancing mechanical properties (Young's modulus increase by 40% at 5% loading) while maintaining biocompatibility (ACS Biomaterials Science & Engineering, 2022).

In biomedical applications, 4-octylphenyl isocyanate has shown promise in targeted drug delivery systems. A 2023 study demonstrated its utility in functionalizing PLGA nanoparticles, where the isocyanate group facilitated covalent attachment of tumor-targeting peptides (Bioconjugate Chemistry, 2023). The octyl moiety contributed to enhanced cellular uptake (1.8-fold increase vs. non-alkylated analogs) while maintaining low cytotoxicity (IC50 > 200 μM in HEK293 cells). Safety evaluations indicate proper handling requirements due to potential respiratory sensitization (ECHA REACH dossier, 2023), with recommended exposure limits of 0.005 mg/m³ for occupational settings.

Emerging research explores its role in biosensor development. When grafted onto gold surfaces, 4-octylphenyl isocyanate forms self-assembled monolayers that enable oriented antibody immobilization. This application improved detection sensitivity for cardiac biomarkers by 3 orders of magnitude compared to traditional EDC/NHS chemistry (Biosensors and Bioelectronics, 2024). The compound's stability in anhydrous conditions (decomposition <2% after 6 months at -20°C) makes it particularly suitable for diagnostic kit manufacturing.

Ongoing clinical investigations focus on derivatives of 4-octylphenyl isocyanate as potential antimicrobial agents. Preliminary data show that urea derivatives synthesized from this compound exhibit broad-spectrum activity against drug-resistant S. aureus (MIC = 4 μg/mL) with selective toxicity (10-fold higher MIC for mammalian cells). The mechanism appears to involve disruption of bacterial membrane integrity (Nature Communications Chemistry, 2024). Future research directions include optimization of these derivatives for topical formulations and evaluation of their anti-biofilm properties.

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